molecular formula C22H24N4O2 B12185485 N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Cat. No.: B12185485
M. Wt: 376.5 g/mol
InChI Key: ZYHPKCTUDPZZPA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can be compared with other compounds that feature benzimidazole or indole structures:

    N-(1H-benzimidazol-2-ylmethyl)benzamide: Similar in structure but lacks the indole moiety, leading to different biological activities.

    2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Contains two benzimidazole units, which may result in distinct chemical and biological properties.

    N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide:

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide

InChI

InChI=1S/C22H24N4O2/c1-28-13-12-26-15-16(17-6-2-5-9-20(17)26)10-11-22(27)23-14-21-24-18-7-3-4-8-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

ZYHPKCTUDPZZPA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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